2-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Overview
Description
“2-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a chemical compound. It features the privileged pyrazolo[3,4-d]pyrimidine scaffold . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized .Scientific Research Applications
Synthesis and Biological Evaluation
Anticancer and Anti-inflammatory Agents Research has demonstrated the synthesis of pyrazolopyrimidine derivatives, including structures similar to the specified compound, showing significant anticancer and anti-5-lipoxygenase activities. These compounds have been evaluated for their cytotoxicity against cancer cell lines such as HCT-116 and MCF-7, indicating their potential as anticancer agents (Rahmouni et al., 2016).
Antimicrobial Activity Further studies have explored the antimicrobial activities of pyrazolopyrimidines, with compounds demonstrating significant inhibitory effects against various bacterial and fungal strains. This suggests their potential application in developing new antimicrobial agents (Abunada et al., 2008).
Structural and Interaction Studies
Intermolecular Interactions Research involving antipyrine-like derivatives similar to the specified compound has provided insights into their intermolecular interactions, crystal packing, and stabilization mechanisms. This includes detailed analyses through Hirshfeld surface analysis and DFT calculations, contributing to a deeper understanding of their structural properties (Saeed et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle . This results in the arrest of cell growth at the G0-G1 stage . The compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in cellular processes . By disrupting the normal progression of the cell cycle, the compound prevents the proliferation of cancer cells .
Pharmacokinetics
The compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown that the compound has suitable pharmacokinetic properties .
Result of Action
The compound’s action results in significant alterations in cell cycle progression, leading to apoptosis induction within HCT cells .
Action Environment
While specific environmental factors influencing the compound’s action, efficacy, and stability are not mentioned in the available literature, it’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially affect the activity of the compound
Biochemical Analysis
Biochemical Properties
The compound 2-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The compound interacts with CDK2, potentially altering its activity and influencing biochemical reactions within the cell .
Cellular Effects
In cellular studies, this compound has shown significant inhibitory effects on the growth of various cell lines . It appears to influence cell function by altering cell signaling pathways, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2. Molecular docking simulations suggest that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key residues such as Leu83 . This interaction could lead to the inhibition of CDK2, thereby affecting cell cycle progression .
Properties
IUPAC Name |
2-bromo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN5O2/c19-15-9-5-4-8-13(15)17(25)22-23-11-20-16-14(18(23)26)10-21-24(16)12-6-2-1-3-7-12/h1-11H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYPADFVDRGCPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.